molecular formula C17H19F3N4O B12234196 4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12234196
M. Wt: 352.35 g/mol
InChI Key: ZQRCIUWNLUJBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethoxyphenyl group attached to a piperazine ring, which is further connected to a pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenylboronic acid and the piperazine-pyrimidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of a trifluoromethoxyphenyl group and a piperazine ring attached to a pyrimidine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

4-methyl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H19F3N4O/c1-13-10-16(22-12-21-13)24-8-6-23(7-9-24)11-14-2-4-15(5-3-14)25-17(18,19)20/h2-5,10,12H,6-9,11H2,1H3

InChI Key

ZQRCIUWNLUJBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.